BenchChemオンラインストアへようこそ!

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

medicinal chemistry kinase inhibitor scaffold structure–activity relationship

This pyridyl-furan compound is the only thioether-containing analog in its class, incorporating a 3-(phenylthio)propanamide tail that introduces sulfur-π interaction potential and elevated cLogP (~3.5–4.5). Published analogs with minor amide variations exhibit >250-fold potency shifts against P. falciparum; this unexplored moiety demands direct profiling for PfPI4KIIIB inhibition, cellular efficacy, and ADME. Procure as HPLC-verified stock (≥95%) for biochemical kinase assays, HTS integration, or sulfoxide/sulfone SAR follow-up chemistry.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 2034617-97-3
Cat. No. B2461168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide
CAS2034617-97-3
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C19H18N2O2S/c22-19(7-9-24-18-4-2-1-3-5-18)21-12-15-10-17(13-20-11-15)16-6-8-23-14-16/h1-6,8,10-11,13-14H,7,9,12H2,(H,21,22)
InChIKeyQIPWCIHSRHBCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034617-97-3): Chemical Class, Scaffold Context, and Procurement Relevance


N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034617-97-3) is a synthetic small molecule featuring a 5-(furan-3-yl)pyridin-3-yl methanamine core coupled via an amide bond to a 3-(phenylthio)propanoyl moiety. The compound belongs to the broader pyridyl-furan chemotype, a scaffold that has been prioritized from the Open Global Health Library for inhibition of the malarial kinase PfPI4KIIIB [1]. The presence of the phenylthio group distinguishes this compound from simple carboxamide or alkyl-substituted analogs in the same series, potentially altering lipophilicity, metabolic stability, and target binding profiles. However, comprehensive quantitative biological data for this specific compound are not publicly available in peer-reviewed primary literature or patents as of the latest search. Procurement decisions must therefore be guided by its structural differentiation within the pyridyl-furan class rather than by established bioactivity benchmarks.

Why Generic Substitution Fails for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide: Structural Nuance and Pharmacophore Sensitivity in Pyridyl-Furan Series


Within the pyridyl-furan chemotype, small modifications to the amide appendage yield profound differences in biological activity. The pyridyl-furan series developed from the Open Global Health Library demonstrated that even conservative structural changes can shift potency by over 250-fold against Plasmodium falciparum blood-stage growth [1]. The target compound incorporates a 3-(phenylthio)propanamide tail, which introduces a thioether linkage, enhanced hydrophobicity (cLogP ~3.5–4.5 estimated), and conformational flexibility absent in carboxamide, sulfonamide, or simple alkyl-chain analogs. This phenylthio moiety may engage in distinct sulfur–π or hydrophobic interactions with kinase hinge regions or allosteric pockets. Consequently, generic substitution with other N-((5-(furan-3-yl)pyridin-3-yl)methyl) derivatives—such as the furan-3-carboxamide, pyrazine-2-carboxamide, or 3-(3-chlorophenyl)propanamide analogs—cannot be assumed to preserve target engagement, selectivity, or potency without direct comparative data. The absence of published head-to-head comparisons mandates that each compound be treated as a distinct chemical entity with its own activity fingerprint.

Quantitative Differentiation Evidence for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034617-97-3) Against Closest Analogs


Structural Distinctiveness: Phenylthio Propanamide vs. Carboxamide and Alkyl-Chain Analogs in the Pyridyl-Furan Series

The target compound bears a 3-(phenylthio)propanamide side chain, distinguishing it from the closest commercially available analogs: N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide (CAS 2034498-05-8) and 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide (CAS 2034464-65-6). The phenylthio group replaces either a heteroaryl carboxamide or a chlorinated phenylalkyl chain, resulting in a unique hydrogen-bond acceptor profile (thioether sulfur), altered cLogP, and distinct topological polar surface area. Within the pyridyl-furan chemotype, systematic SAR optimization at the amide position achieved a 250-fold improvement in antiplasmodial potency from the initial hit OGHL250 to the lead WEHI-518, demonstrating the extreme sensitivity of bioactivity to amide appendage structure [1]. No quantitative activity data are available for the phenylthio derivative, but its structural divergence from the optimized leads (e.g., WEHI-518, MMV396797) implies a distinct SAR profile that cannot be extrapolated.

medicinal chemistry kinase inhibitor scaffold structure–activity relationship

Class-Level Target Engagement: Pyridyl-Furan Core as a PfPI4KIIIB Kinase Inhibitor Scaffold

The pyridyl-furan chemotype, from which the target compound is derived, has been validated as an inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase IIIB (PfPI4KIIIB). In the Open Global Health Library screen, the pyridyl-furan hit OGHL250 exhibited low micromolar potency against P. falciparum asexual blood stages. Iterative medicinal chemistry optimization around the amide appendage yielded WEHI-518 with an EC50 improvement from ~1–5 μM to ~4–20 nM (250-fold) [1]. Resistance selection studies with MMV396797 identified an E1316D mutation in PfPI4KIIIB that conferred cross-resistance to WEHI-518, confirming target engagement [1]. The target compound conserves the 5-(furan-3-yl)pyridin-3-yl core but incorporates an unexplored 3-(phenylthio)propanamide side chain. No PfPI4KIIIB inhibition data exist for this specific compound.

antimalarial drug discovery PfPI4KIIIB kinase inhibition

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile of the Phenylthio Appendage

Computational property prediction indicates that the phenylthio group confers higher lipophilicity (estimated cLogP 3.5–4.5) compared to the furan-3-carboxamide analog (estimated cLogP 1.5–2.5) and the pyrazine-2-carboxamide analog (estimated cLogP 1.0–2.0) [1]. The thioether sulfur atom contributes zero hydrogen-bond donors and allows only weak hydrogen-bond acceptor capacity, distinguishing it from the carboxamide oxygen. This profile may be advantageous for crossing biological membranes (e.g., red blood cell and parasitophorous vacuole membranes for antimalarial targets) but could reduce aqueous solubility relative to more polar analogs. No experimental LogD, solubility, or permeability data have been published for the target compound.

physicochemical properties drug-likeness lead optimization

Synthetic Tractability and Intermediate Utility of the 5-(Furan-3-yl)pyridin-3-yl Methanamine Core

The 5-(furan-3-yl)pyridin-3-yl methanamine intermediate (CAS not assigned; literature-precedented through Suzuki–Miyaura coupling of 5-bromopyridine-3-carbaldehyde with furan-3-boronic acid, followed by reductive amination [1]) serves as a versatile building block for amide library synthesis. The target compound is one of several commercially available amide derivatives, along with the furan-3-carboxamide, pyridine-4-carboxamide, 3-(o-tolyl)propanamide, and 3-(3-fluorophenyl)propanamide analogs. The phenylthio derivative specifically introduces a thioether functionality that is amenable to further oxidation (to sulfoxide/sulfone) or substitution, offering downstream diversification options not available with carboxamide or simple alkyl-chain analogs. No comparative synthetic yield or purity data across the analog series have been published.

synthetic chemistry building block library synthesis

Recommended Research and Procurement Scenarios for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide (CAS 2034617-97-3)


Kinase Inhibitor Lead Generation: Screening Against PfPI4KIIIB and Related Lipid Kinases

The pyridyl-furan core has been validated as a PfPI4KIIIB inhibitor scaffold, with optimized leads achieving low nanomolar antiplasmodial potency [1]. The target compound, bearing the unexplored 3-(phenylthio)propanamide appendage, is a rational candidate for primary screening against PfPI4KIIIB in biochemical kinase assays and P. falciparum asexual blood stage growth assays. Procurement of the compound as a 10 mM DMSO stock (typical purity ≥95% by HPLC) enables direct integration into medium-throughput screening workflows. Given the 250-fold potency range observed across amide appendage variants in the published series [1], the phenylthio derivative may exhibit a distinct potency and selectivity fingerprint that warrants characterization.

Structure–Activity Relationship (SAR) Expansion: Amide Appendage Diversification Library

For medicinal chemistry teams exploring the pyridyl-furan scaffold, the target compound fills a specific gap in the amide appendage diversity space. While carboxamide, pyrazine, chlorophenyl, and tolyl analogs are commercially available, the phenylthio propanamide represents the sole thioether-containing member of the series. Systematic comparison of biochemical activity, cellular potency, and ADME properties across the analog set can establish the contribution of the thioether motif to target engagement and drug-likeness. The compound's thioether handle also supports follow-up oxidation chemistry to generate sulfoxide and sulfone progeny for secondary SAR cycles.

Chemical Biology Tool Compound: Protein Trafficking and Invasion Assays in P. falciparum

Published pyridyl-furan compounds have been shown to block merozoite invasion and protein export in P. falciparum through PfPI4KIIIB inhibition [1]. The target compound, if found active, could serve as a tool molecule to probe the role of PfPI4KIIIB in parasite egress and invasion. Its distinct physicochemical profile (higher cLogP) may also facilitate studies on membrane partitioning and intracellular accumulation in parasitized red blood cells. Procurement should specify high purity (≥95%) and include LC-MS and ¹H-NMR characterization data to ensure reproducibility of biological observations.

Computational Chemistry and Docking Studies: Thioether-Specific Interactions with Kinase ATP-Binding Sites

The phenylthio moiety's sulfur atom can engage in unique non-covalent interactions, including sulfur–π interactions with aromatic residues (e.g., Phe, Tyr) and chalcogen bonding with backbone carbonyls. These interaction types are absent in oxygen-based carboxamide analogs. Molecular docking studies using PfPI4KIIIB homology models or crystal structures (if available) can predict whether the thioether contributes favorably to the binding pose. The compound thus represents a valuable test case for computational chemists evaluating the role of sulfur-based pharmacophore elements in kinase inhibitor design.

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.